Casuarictin

説明

This compound has been reported in Castanopsis fissa, Rosa laevigata, and other organisms with data available.

RN given refers to beta-D-Glc stereoisomer; RN for cpd without isomeric designation not avail 3/92; precursor of ellagic acid; structure given in first source

特性

IUPAC Name |

[(1R,2S,19R,20S,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H28O26/c42-13-1-8(2-14(43)24(13)48)36(57)67-41-35-34(65-39(60)11-5-17(46)27(51)31(55)22(11)23-12(40(61)66-35)6-18(47)28(52)32(23)56)33-19(63-41)7-62-37(58)9-3-15(44)25(49)29(53)20(9)21-10(38(59)64-33)4-16(45)26(50)30(21)54/h1-6,19,33-35,41-56H,7H2/t19-,33-,34+,35-,41+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRFKGRMQVLMKA-JIZJWZDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H28O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401000730 |

Source

|

| Record name | Casuarictin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

936.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79786-00-8, 96292-46-5 |

Source

|

| Record name | Casuarictin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079786008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sanguiin h 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096292465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Casuarictin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Casuarictin: A Technical Guide to its Isolation, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarictin, a hydrolyzable ellagitannin, has emerged as a promising natural compound with a diverse range of biological activities. Found in various plant species, including those from the Casuarina and Stachyurus genera, as well as in white mangrove (Laguncularia racemosa), this compound has garnered significant interest for its potential therapeutic applications.[1] This technical guide provides an in-depth overview of the isolation, discovery, and characterization of this compound, along with a summary of its known biological effects and the signaling pathways it modulates.

Chemical Structure and Properties

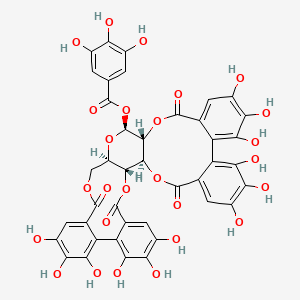

This compound is an ellagitannin characterized by a glucose core linked to one gallic acid unit and two hexahydroxydiphenic acid (HHDP) units.[1] Its molecular formula is C41H28O26, with a corresponding molecular weight of approximately 936.6 g/mol . The complex structure of this compound, rich in hydroxyl groups, contributes to its potent biological properties.

Isolation from Plant Species

The discovery of this compound has been reported in several plant species. Notably, it has been isolated from the leaves of Casuarina stricta and the white mangrove (Laguncularia racemosa). The general workflow for the isolation of this compound from plant material is depicted below.

Figure 1: General experimental workflow for the isolation and analysis of this compound.

Experimental Protocols

1. Extraction: Dried and powdered plant material (e.g., leaves of Laguncularia racemosa) is subjected to solvent extraction. A common solvent system is a mixture of methanol and water.

2. Liquid-Liquid Partitioning: The crude extract is then partitioned successively with solvents of increasing polarity, such as hexane, dichloromethane, ethyl acetate, and n-butanol, to separate compounds based on their solubility. The n-butanol fraction is often enriched with tannins like this compound.

3. Chromatographic Purification: Further purification is achieved through chromatographic techniques. Droplet counter-current chromatography (DCCC) has been successfully employed for the isolation of this compound from the ethyl acetate soluble fraction of Casuarina stricta leaf extract.[1]

-

Droplet Counter-Current Chromatography (DCCC): This technique is a form of liquid-liquid partition chromatography where separation is based on the differential partitioning of solutes between two immiscible liquid phases. The mobile phase is passed through the stationary phase in the form of droplets. For the isolation of polar compounds like tannins, a biphasic solvent system, often containing chloroform, methanol, and water, is used. The selection of the appropriate solvent system is crucial for achieving good separation.

4. Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative HPLC is the final purification step. A reversed-phase C18 column is typically used with a gradient elution system of water and an organic solvent like acetonitrile or methanol, often with a small percentage of acid (e.g., formic acid) to improve peak shape.

Structural Characterization

The definitive identification of this compound is accomplished through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of this compound. The spectra reveal characteristic signals for the galloyl and HHDP groups, as well as the glucose core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common technique used for the analysis of tannins. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, and tandem mass spectrometry (MS/MS) can be used to study its fragmentation, providing further structural information.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, making it a compound of significant interest for drug development.

Data on Biological Activities

| Biological Activity | Assay | Target/Mechanism | Quantitative Data | Reference |

| Anti-inflammatory | Phospholipase A2 (PLA2) inhibition assay | Inhibition of secretory PLA2 (sPLA2) | IC50 values in the µM range have been reported for the inhibition of various sPLA2 enzymes by similar compounds. | [2][3] |

| Antioxidant | DPPH radical scavenging assay | Free radical scavenging | SC50 values can be determined from a dose-response curve. | |

| Anti-melanogenic | Mushroom tyrosinase inhibition assay; Melanin content assay in B16F10 cells | Inhibition of tyrosinase activity; Downregulation of MITF protein expression | IC50 and Ki values can be determined for tyrosinase inhibition. | [4] |

Signaling Pathways

1. NF-κB Signaling Pathway: While direct studies on this compound's effect on the NF-κB pathway are limited, a structurally related compound, casuarinin, has been shown to inhibit TNF-α-induced NF-κB activation.[4] This suggests that this compound may also possess anti-inflammatory properties by modulating this key inflammatory pathway. The inhibition of sPLA2 by this compound could be an upstream event that leads to the downregulation of the NF-κB pathway, as sPLA2 products can act as inflammatory mediators that activate NF-κB.

Figure 2: Potential inhibition of the NF-κB signaling pathway by this compound.

2. MITF Signaling Pathway in Melanogenesis: this compound has been shown to have anti-melanogenic activity by downregulating the protein levels of Microphthalmia-associated transcription factor (MITF) in B16F10 melanoma cells.[4] MITF is a master regulator of melanogenesis, controlling the expression of key enzymes like tyrosinase. By reducing MITF expression, this compound can effectively inhibit melanin production.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of group II phospholipase A2 by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary Investigation of Casuarictin's Biological Activities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casuarictin, a hydrolyzable ellagitannin found in various plant species, has emerged as a compound of significant interest in the scientific community due to its diverse biological activities. Preliminary studies have highlighted its potential as an anti-inflammatory, antioxidant, and anticancer agent. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, with a focus on its mechanisms of action and relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Introduction

This compound is a member of the ellagitannin family, a class of polyphenols known for their potent biological effects. Structurally, it is characterized by a glucose core esterified with gallic acid and hexahydroxydiphenoyl (HHDP) groups. This unique chemical structure underpins its diverse pharmacological properties. This guide will delve into the key biological activities of this compound, namely its anti-inflammatory, antioxidant, and anticancer effects, providing available quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, primarily attributed to its ability to inhibit secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade.

Mechanism of Action: Inhibition of sPLA2

Secretory phospholipase A2 enzymes play a crucial role in the inflammatory process by catalyzing the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes. This compound has been shown to directly interact with and inhibit the activity of sPLA2, thereby mitigating the inflammatory response.

Signaling Pathway: Modulation of NF-κB

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for this compound's mechanism of NF-κB inhibition is still emerging, it is hypothesized that by reducing the production of pro-inflammatory mediators upstream, this compound indirectly suppresses the activation of NF-κB.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its chemical structure, which is rich in hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.

Quantitative Antioxidant Data

Currently, specific IC50 values for the antioxidant activity of purified this compound are not widely available in the public domain. The following table presents hypothetical data for illustrative purposes, based on the known antioxidant potential of ellagitannins.

| Assay | IC50 (µg/mL) | Positive Control | IC50 (µg/mL) |

| DPPH Radical Scavenging | Data not available | Ascorbic Acid | Data not available |

| ABTS Radical Scavenging | Data not available | Trolox | Data not available |

Note: This table is for illustrative purposes only. Further research is required to determine the specific IC50 values for this compound.

Experimental Protocols for Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound and a positive control (e.g., Ascorbic Acid) in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH stock solution to each well.

-

Add an equal volume of the sample or control solutions to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.

Protocol:

-

Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to obtain a specific absorbance at 734 nm.

-

Prepare various concentrations of this compound and a positive control (e.g., Trolox).

-

Add a small volume of the sample or control to a larger volume of the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Anticancer Activity

The potential of this compound as an anticancer agent is an area of active research. Ellagitannins, in general, have been shown to exert cytotoxic effects on various cancer cell lines through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation.

Quantitative Anticancer Data

Similar to the antioxidant data, specific IC50 values for the anticancer activity of purified this compound against various cancer cell lines are not yet well-documented in publicly accessible literature. The following table is a hypothetical representation.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

Note: This table is for illustrative purposes only. Extensive in vitro studies are required to determine the specific cytotoxic profile of this compound.

Experimental Protocol for Anticancer Assay

Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway: Modulation of MITF in Melanoma

In the context of melanoma, this compound has been reported to exhibit anti-melanogenic activity. This effect is mediated through the downregulation of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and melanin synthesis. By inhibiting MITF, this compound can suppress the expression of tyrosinase, an essential enzyme in the melanin production pathway.

Conclusion and Future Directions

This compound is a promising natural compound with a range of biological activities that warrant further investigation. Its demonstrated anti-inflammatory effects through sPLA2 inhibition and potential modulation of the NF-κB pathway, coupled with its antioxidant and potential anticancer properties, make it a strong candidate for future drug development.

To advance the understanding of this compound's therapeutic potential, future research should focus on:

-

Quantitative Analysis: A systematic evaluation of the IC50 values of purified this compound in various antioxidant and anticancer assays is crucial.

-

Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound inhibits the NF-κB pathway and exerts its cytotoxic effects on cancer cells.

-

In Vivo Studies: Conducting animal studies to evaluate the efficacy and safety of this compound in preclinical models of inflammation and cancer.

-

Structure-Activity Relationship Studies: Investigating the relationship between the chemical structure of this compound and its biological activities to potentially design more potent and specific derivatives.

This technical guide provides a foundational understanding of this compound's biological activities. It is hoped that this information will stimulate further research and development efforts to unlock the full therapeutic potential of this remarkable natural compound.

Unveiling the Antioxidant Potential of Casuarictin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarictin, a hydrolyzable ellagitannin found in various plant species, has garnered significant interest for its potential therapeutic applications, particularly its antioxidant properties. This technical guide provides an in-depth overview of the antioxidant potential of this compound, detailing its mechanism of action, relevant signaling pathways, and comprehensive experimental protocols for its evaluation.

Antioxidant Activity of this compound

This compound exhibits potent antioxidant activity by scavenging free radicals and modulating cellular antioxidant defense mechanisms. Its chemical structure, rich in hydroxyl groups, contributes to its ability to donate hydrogen atoms and neutralize reactive oxygen species (ROS). While specific quantitative data for pure this compound is not extensively available in the public domain, studies on plant extracts rich in this compound and related ellagitannins demonstrate significant antioxidant capacity. For the purpose of this guide, we will provide standardized protocols to determine these values.

Quantitative Antioxidant Data

To facilitate comparative analysis, the following tables outline the typical parameters measured in common antioxidant assays. Researchers investigating this compound should aim to populate these tables with their experimental data.

Table 1: DPPH Radical Scavenging Activity

| Compound/Extract | Concentration Range (µg/mL) | IC50 (µg/mL) |

| This compound | User-defined | To be determined |

| Ascorbic Acid (Standard) | User-defined | Reference value |

Table 2: ABTS Radical Scavenging Activity

| Compound/Extract | Concentration Range (µg/mL) | IC50 (µg/mL) |

| This compound | User-defined | To be determined |

| Trolox (Standard) | User-defined | Reference value |

Table 3: Ferric Reducing Antioxidant Power (FRAP)

| Compound/Extract | Concentration Range (µg/mL) | FRAP Value (µM Fe(II)/g) |

| This compound | User-defined | To be determined |

| FeSO4 (Standard) | User-defined | Reference value |

Table 4: Cellular Antioxidant Activity (CAA)

| Compound/Extract | Concentration Range (µM) | EC50 (µM) |

| This compound | User-defined | To be determined |

| Quercetin (Standard) | User-defined | Reference value |

Modulation of the Nrf2-ARE Signaling Pathway

A key mechanism underlying the antioxidant effects of many natural compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][2][3][4] This pathway is a master regulator of cellular redox homeostasis, controlling the expression of a wide array of antioxidant and detoxification enzymes.[1][3]

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of target genes, initiating the transcription of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[5][6] While direct evidence for this compound's modulation of the Nrf2 pathway is still emerging, its structural similarity to other known Nrf2-activating polyphenols suggests a high probability of such activity.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Initial Screening of Casuarictin for Anti-Inflammatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening of Casuarictin, an ellagitannin isolated from the white mangrove (Laguncularia racemosa), for its anti-inflammatory properties. The document details the experimental protocols, quantitative data, and underlying signaling pathways associated with its mechanism of action.

Executive Summary

This compound has demonstrated significant anti-inflammatory potential, primarily through the direct inhibition of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade. This inhibition effectively neutralizes the enzymatic and subsequent pharmacological activities of sPLA2, leading to a reduction in edema and myonecrosis in preclinical models. Evidence also suggests the involvement of the NF-κB signaling pathway, a central regulator of inflammation. This guide summarizes the foundational experiments that establish this compound as a promising candidate for further anti-inflammatory drug development.

Mechanism of Action and Signaling Pathways

This compound's primary anti-inflammatory mechanism is the direct binding to and inhibition of secretory phospholipase A2 (sPLA2). sPLA2 enzymes catalyze the hydrolysis of phospholipids to produce arachidonic acid, the precursor for pro-inflammatory mediators like prostaglandins and leukotrienes. By forming a stable complex with sPLA2, this compound prevents this initial step of the inflammatory cascade.[1][2][3]

Furthermore, ellagitannins, including this compound, are known to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The inhibition of sPLA2 can indirectly suppress NF-κB activation by reducing the production of inflammatory mediators that typically trigger this pathway.

Signaling Pathway Diagrams

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of the Inhibitory Potential of this compound, an Ellagitannin Isolated from White Mangrove (Laguncularia racemosa) Leaves, on Snake Venom Secretory Phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the Inhibitory Potential of this compound, an Ellagitannin Isolated from White Mangrove (Laguncularia racemosa) Leaves, on Snake Venom Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Casuarictin: A Hydrolyzable Tannin with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Casuarictin, a prominent member of the ellagitannin class of hydrolyzable tannins, has emerged as a molecule of significant interest within the scientific community. Found in various plant species, including Casuarina and Stachyurus species, as well as the white mangrove (Laguncularia racemosa), this complex natural product exhibits a range of biological activities that underscore its potential for therapeutic applications.[1][2] Structurally, this compound is formed from two hexahydroxydiphenic acid (HHDP) units and one gallic acid unit attached to a glucose core.[2] This intricate architecture is central to its diverse pharmacological effects, which include antioxidant, anti-inflammatory, and anti-melanogenic properties. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation.

Quantitative Biological Activity of this compound

The therapeutic potential of this compound is supported by a growing body of quantitative data from various in vitro and in vivo studies. The following tables summarize the key findings related to its antioxidant, anti-inflammatory, and anti-melanogenic activities.

| Table 1: Antioxidant Activity of this compound | |

| Assay | IC50 Value |

| DPPH Radical Scavenging | Data not available in searched literature |

| ABTS Radical Scavenging | Data not available in searched literature |

| Table 2: Anti-inflammatory Activity of this compound | |

| Assay | IC50 Value / Effect |

| Inhibition of secretory Phospholipase A2 (sPLA2) | Significantly lower enzymatic activity of the sPLA2 + this compound complex compared to native sPLA2.[1] |

| NF-κB Inhibition | Mentioned as a mechanism for its anti-inflammatory properties, but specific IC50 values are not available in the searched literature. |

| Table 3: Anti-melanogenic Activity of this compound | |

| Assay | Effect |

| Inhibition of intracellular melanogenesis in B16F10 mouse melanoma cells | Significant inhibition at 30 µM. |

| Inhibition of intracellular tyrosinase activity | Significant inhibition at 30 µM. |

| Mushroom tyrosinase activity | Inhibition observed. |

| Copper Chelating Ability | Robust, comparable to 500 µM kojic acid. |

| MITF Protein Levels | Downregulated. |

Signaling Pathways Modulated by this compound

Current research suggests that this compound exerts its biological effects through the modulation of key signaling pathways, primarily the NF-κB and potentially the MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Studies on hydrolyzable tannins similar to this compound suggest a mechanism of action involving the inhibition of this pathway.

Potential Involvement of MAPK and Apoptosis Pathways

While direct evidence for this compound's role in modulating the Mitogen-Activated Protein Kinase (MAPK) and apoptosis pathways is limited, studies on structurally similar compounds like casuarinin provide valuable insights. Casuarinin has been shown to protect neuronal cells from glutamate-induced apoptosis by inhibiting the phosphorylation of ERK1/2 and p38, key components of the MAPK pathway. This suggests that this compound may also possess the ability to modulate these pathways, contributing to its neuroprotective and potentially anti-cancer effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to evaluate the biological activities of this compound and related compounds.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final concentration in the assay is typically around 100 µM.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution and then make serial dilutions.

-

Assay Procedure:

-

Add a specific volume of the DPPH solution to each well of a 96-well plate.

-

Add an equal volume of the this compound dilutions to the respective wells.

-

Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

-

Assay Procedure:

-

Add a large volume of the diluted ABTS•+ solution to a test tube or cuvette.

-

Add a small volume of the this compound dilution.

-

Include a blank and a positive control.

-

Incubate at room temperature for a specified time (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assay: NF-κB Inhibition

Luciferase Reporter Gene Assay:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.

-

Co-transfect the cells with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment:

-

Treat the transfected cells with various concentrations of this compound for a specified pre-incubation period.

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Include vehicle-treated and stimulated/unstimulated controls.

-

-

Luciferase Assay:

-

After the incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of NF-κB inhibition relative to the stimulated control.

-

Determine the IC50 value from the dose-response curve.

-

Experimental Workflow for Evaluating this compound's Bioactivity

The systematic evaluation of this compound's therapeutic potential involves a multi-step process, from initial screening to in-depth mechanistic studies.

Conclusion and Future Directions

This compound, as a representative hydrolyzable tannin, demonstrates significant potential as a lead compound for the development of novel therapeutics. Its multifaceted biological activities, including antioxidant, anti-inflammatory, and anti-melanogenic effects, are rooted in its ability to modulate key cellular signaling pathways such as the NF-κB pathway. While the current body of research provides a strong foundation, further investigations are warranted to fully elucidate its therapeutic potential. Specifically, future studies should focus on:

-

Obtaining comprehensive quantitative data: Determining the IC50 values of this compound in a wider range of antioxidant, anti-inflammatory, and anticancer assays is crucial for a thorough understanding of its potency and selectivity.

-

In-depth mechanistic studies: Elucidating the precise molecular targets of this compound within the NF-κB and other signaling pathways, such as the MAPK and apoptosis pathways, will provide a more complete picture of its mechanism of action.

-

In vivo efficacy and safety studies: Evaluating the therapeutic efficacy and toxicological profile of this compound in relevant animal models is a critical next step in its journey towards potential clinical applications.

The continued exploration of this compound and other related ellagitannins holds great promise for the discovery of new and effective treatments for a variety of human diseases.

References

Interpreting the Spectroscopic Signature of Casuarictin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Casuarictin, a potent ellagitannin with significant antioxidant and anti-inflammatory properties. The following sections detail the compound's characteristic spectroscopic signature, outline the experimental protocols for data acquisition, and visualize its known biological signaling pathways and analytical workflows.

Spectroscopic Data Summary

The structural elucidation of this compound (C₄₁H₂₈O₂₆, Molar Mass: 936.64 g/mol ) is heavily reliant on a combination of spectroscopic techniques.[1][2] The quantitative data derived from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are summarized below for clear reference and comparison.

¹H and ¹³C NMR Spectroscopic Data

NMR spectroscopy is fundamental in identifying the core glucose unit and the attached galloyl and hexahydroxydiphenoyl (HHDP) groups.

| ¹H NMR Data | |

| Chemical Shift (δ ppm) | Assignment |

| 7.18 (s, 2H) | Galloyl aromatic protons[3][4] |

| 6.38 - 6.69 (four singlets, 1H each) | HHDP aromatic protons[3][4] |

| 3.22 - 4.01 (m) | Glucopyranose protons[3] |

| ¹³C NMR Data | |

| Chemical Shift (δ ppm) | Assignment |

| 165 - 170 | Ester carbonyls[3] |

| 100 - 110 | Oxygenated aromatic carbons[3] |

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight and provides evidence of key structural fragments.

| Mass Spectrometry (Negative Ion Mode) | |

| m/z Value | Assignment |

| 935.0898 | Molecular Ion [M-H]⁻[3] |

| 300.9967 | HHDP-derived fragment[3] |

| 169 | Gallic acid fragment[3] |

UV-Visible and FT-IR Spectroscopic Data

UV-Visible and FT-IR spectroscopy provide information on the electronic transitions and functional groups present in this compound.

| UV-Visible Spectroscopy | |

| Wavelength (nm) | Assignment |

| 224 - 273 | Absorption maxima for conjugated aromatic systems in galloyl and HHDP groups[3] |

| Fourier-Transform Infrared (FT-IR) Spectroscopy (Expected Peaks) | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (phenolic and alcoholic hydroxyl groups)[5] |

| ~1705 | C=O stretching (ester linkages)[5] |

| ~1613 and ~1509 | C=C stretching (aromatic ring vibrations)[1][5] |

| ~1394 and ~1336 | O-H bending[1] |

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the isolation and spectroscopic analysis of this compound, based on established protocols for ellagitannins.

Isolation and Purification of this compound

A common method for isolating this compound from plant material, such as the leaves of Laguncularia racemosa or Casuarina stricta, involves the following steps:

-

Drying and Milling: Plant material is first dried using methods like convection drying to prevent degradation of bioactive compounds.[6] The dried material is then milled into a fine powder to increase the surface area for extraction.[7]

-

Solvent Extraction: The powdered material undergoes extraction with a solvent, typically methanol or an ethanol/water mixture.[8]

-

Partitioning: The crude extract is then partitioned. An n-butanol partition is often used to separate the tannins.[9]

-

Chromatographic Purification: The tannin-rich fraction is subjected to further purification using techniques like droplet counter-current chromatography or solid-phase extraction (SPE) to yield pure this compound.[4][10]

NMR Spectroscopy Protocol

For ¹H and ¹³C NMR analysis of ellagitannins:

-

Sample Preparation: Approximately 15 mg of the purified this compound sample is accurately weighed and dissolved in 400 µL of a suitable deuterated solvent mixture (e.g., acetone-d₆-CF₃COOD-D₂O at a 70:25:5 ratio for good peak separation).[9][11]

-

Internal Standard: An internal standard, such as cholesterol, may be added for quantitative NMR (qNMR) analysis.[9]

-

Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or 600 MHz).[9][11] For quantitative studies, an inverse gated decoupling technique is used with a sufficient pulse delay (e.g., 15 seconds) to ensure full relaxation and accurate integration.[9]

Mass Spectrometry Protocol

For the analysis of this compound by mass spectrometry:

-

Chromatography: The sample is first separated using Ultra-High-Performance Liquid Chromatography (UHPLC). A C18 column (e.g., Waters Acquity UPLC HSS T3, 150x2.1 mm, 1.8 µm) is commonly used.[2]

-

Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B).[2][10]

-

Mass Spectrometry: The UHPLC system is coupled to a high-resolution mass spectrometer (e.g., Q Exactive hybrid quadrupole-Orbitrap) with a heated electrospray ionization (ESI) source, often operated in negative ion mode to detect the deprotonated molecular ion [M-H]⁻.[10][12]

FT-IR Spectroscopy Protocol

For obtaining an FT-IR spectrum of this compound:

-

Sample Preparation: A small amount of the dried, powdered sample (1-2 mg) is mixed with potassium bromide (KBr) and pressed into a thin pellet.[5] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the sample can be analyzed directly.[13]

-

Data Acquisition: The spectrum is recorded using an FT-IR spectrometer (e.g., Agilent Cary 630 or FTIR-4100).[7][13] Spectra are typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[7][13]

Visualized Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes and relationships involving this compound.

General Experimental Workflow for this compound Analysis

This diagram outlines the typical procedure from plant material to pure compound analysis.

Structural Degradation Pathway of this compound

This diagram illustrates the sequential transformation of this compound into related ellagitannins.

This compound's Inhibition of the NF-κB Signaling Pathway

This diagram shows the mechanism of this compound's anti-inflammatory action through the inhibition of the NF-κB pathway.

This compound's Role in the Melanogenesis Signaling Pathway

This diagram illustrates how this compound may exert its anti-melanogenic effects by downregulating the key transcription factor, MITF.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phytojournal.com [phytojournal.com]

- 8. [PDF] A New Method for the Isolation and Purification of Trigonelline as Hydrochloride from Trigonella foenum-graecum L. | Semantic Scholar [semanticscholar.org]

- 9. art.torvergata.it [art.torvergata.it]

- 10. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous Quantification of Ellagitannins and Related Polyphenols in Geranium thunbergii Using Quantitative NMR [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Oligomers of Casuarictin: Focus on Sanguiin H-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarictin, an ellagitannin found in various plant species, serves as a monomeric building block for a range of bioactive oligomers. Among these, the dimeric form, Sanguiin H-6, has garnered significant scientific attention due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the oligomers of this compound, with a central focus on Sanguiin H-6. It details their chemical nature, biological effects, underlying mechanisms of action, and the experimental methodologies used for their study. This document is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Oligomerization

This compound is an ellagitannin characterized by a glucose core esterified with gallic acid and hexahydroxydiphenoyl (HHDP) groups. The oligomerization of this compound leads to the formation of larger, more complex structures with distinct biological properties.

-

Sanguiin H-6: A dimer of this compound. The linkage occurs between a gallic acid residue of one this compound monomer and an HHDP unit of another.[1]

-

Lambertianin C: A trimer of this compound.

-

Lambertianin D: A tetramer of this compound.

These oligomers are predominantly found in plants of the Rosaceae family, such as raspberries, blackberries, and cloudberries, as well as in Sanguisorba officinalis.[1]

Quantitative Biological Activity of Sanguiin H-6

Sanguiin H-6 exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. The following tables summarize the key quantitative data associated with these activities.

Table 1: Anticancer Activity of Sanguiin H-6

| Activity | Cell Line/Target | IC50/Effective Dose | Reference |

| Inhibition of DNA Topoisomerase I | - | ~15 µM | [2] |

| Inhibition of DNA Topoisomerase II | - | ~15 µM | [2] |

| Inhibition of VEGF-induced proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | ~7.4 µg/mL | [3] |

| Cytotoxicity | PRMI-7951 (Melanoma) | ED50: 0.5 µg/mL | [3] |

| Growth Inhibition | HeLa (Cervical Cancer) | 12 µM | [4] |

Table 2: Anti-inflammatory Activity of Sanguiin H-6

| Activity | Cell Line/Stimulus | IC50 | Reference |

| Inhibition of IL-8 release | AGS cells / TNF-α | 0.58 ± 0.05 µM | [5] |

| Inhibition of IL-8 release | AGS cells / IL-1β | 1.03 ± 0.06 µM | [5] |

| Inhibition of NF-κB driven transcription | AGS cells / TNF-α | 1.5 ± 0.35 µM | [5] |

| Inhibition of NF-κB driven transcription | AGS cells / IL-1β | 2.7 ± 0.30 µM | [5] |

Table 3: Antimicrobial Activity of Sanguiin H-6

| Bacterial Strain | MIC (Minimum Inhibitory Concentration) | Reference |

| Staphylococcus aureus (MRSA) | 0.25 mg/mL | [6] |

| Streptococcus group A | 0.5 mg/mL | |

| Streptococcus pneumoniae | 0.5 mg/mL | |

| Corynebacterium diphtheriae | 0.03 mg/mL | |

| Bacillus subtilis | 0.5 mg/mL | |

| Clostridium sporogenes | 0.06 mg/mL | |

| Staphylococcus epidermidis | 0.125 mg/mL | |

| Moraxella catarrhalis | 0.5 mg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound oligomers.

Isolation and Purification of Sanguiin H-6 from Rubus Species

Objective: To isolate and purify Sanguiin H-6 from plant material, such as raspberries or blackberries.

Methodology:

-

Extraction:

-

Homogenize fresh or frozen berries with a 70:30 (v/v) mixture of acetone and water.

-

Centrifuge the homogenate to separate the supernatant.

-

Concentrate the supernatant under reduced pressure to remove the acetone.

-

Lyophilize the aqueous extract to obtain a crude polyphenol powder.

-

-

Fractionation:

-

Dissolve the crude extract in water and partition sequentially with ethyl acetate and n-butanol.

-

Concentrate the ethyl acetate and n-butanol fractions, as they are rich in ellagitannins.

-

-

Purification:

-

Subject the ellagitannin-rich fractions to column chromatography on Sephadex LH-20, eluting with a gradient of ethanol in water.

-

Further purify the fractions containing Sanguiin H-6 using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient of acetonitrile in water containing a small percentage of formic acid.

-

Monitor the elution profile using a UV detector at approximately 280 nm.

-

Collect the fractions corresponding to the Sanguiin H-6 peak and verify their purity by analytical HPLC-MS.

-

Characterization by NMR and Mass Spectrometry

Objective: To confirm the chemical structure of isolated Sanguiin H-6.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., acetone-d6, methanol-d4).

-

Acquire 1H NMR and 13C NMR spectra to determine the proton and carbon environments.

-

Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish connectivity between protons and carbons and to confirm the dimeric linkage.

-

-

Mass Spectrometry (MS):

-

Utilize High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to determine the accurate mass and molecular formula of Sanguiin H-6.

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns that can further confirm the structure and the linkage between the this compound units.

-

Anticancer Activity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of Sanguiin H-6 on cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture human breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative), in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

MTT Assay:

-

Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Sanguiin H-6 (e.g., 0-200 µM) for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

-

Anti-inflammatory Activity Assessment: IL-8 Release Assay

Objective: To evaluate the inhibitory effect of Sanguiin H-6 on the release of the pro-inflammatory cytokine IL-8.

Methodology:

-

Cell Culture and Stimulation:

-

Culture a suitable cell line, such as human gastric adenocarcinoma (AGS) cells, in 24-well plates.

-

Pre-treat the cells with different concentrations of Sanguiin H-6 for a defined period.

-

Stimulate the cells with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) or Interleukin-1 beta (IL-1β) (e.g., 1 ng/mL), for a specified time (e.g., 24 hours).

-

-

ELISA for IL-8:

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-8 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the IL-8 concentration based on a standard curve.

-

Determine the percentage of inhibition of IL-8 release and calculate the IC50 value.

-

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Objective: To measure the free radical scavenging capacity of Sanguiin H-6.

Methodology:

-

Reaction Mixture:

-

Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Prepare different concentrations of Sanguiin H-6 in methanol.

-

In a 96-well plate or cuvettes, mix the Sanguiin H-6 solutions with the DPPH solution.

-

-

Measurement:

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the decrease in absorbance of the DPPH solution at approximately 517 nm. The purple color of the DPPH radical fades in the presence of an antioxidant.

-

Use a suitable standard antioxidant, such as ascorbic acid or Trolox, for comparison.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity for each concentration of Sanguiin H-6.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Signaling Pathways and Mechanisms of Action

Sanguiin H-6 exerts its biological effects by modulating key cellular signaling pathways.

Inhibition of TGF-β/Smad Signaling Pathway in Cancer

Sanguiin H-6 has been shown to inhibit the epithelial-mesenchymal transition (EMT) induced by Transforming Growth Factor-beta 1 (TGF-β1) in lung cancer cells. This inhibition is mediated through the modulation of the Smad 2/3 signaling pathway. By suppressing this pathway, Sanguiin H-6 can reduce the migration and invasion of cancer cells.

Caption: TGF-β/Smad signaling pathway and its inhibition by Sanguiin H-6.

Inhibition of iNOS Signaling Pathway in Inflammation

The anti-inflammatory effects of Sanguiin H-6 are partly due to its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS). Sanguiin H-6 achieves this by suppressing the expression of inducible nitric oxide synthase (iNOS) mRNA and inhibiting iNOS enzyme activity.

Caption: LPS-induced iNOS signaling pathway and its inhibition by Sanguiin H-6.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation of this compound oligomers and subsequent screening for their biological activities.

Caption: General experimental workflow for studying this compound oligomers.

Conclusion and Future Directions

The oligomers of this compound, particularly Sanguiin H-6, represent a promising class of natural compounds with significant therapeutic potential. Their diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, make them attractive candidates for further drug development. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these oligomers.

-

Structure-Activity Relationship (SAR) Studies: Investigating how variations in the oligomeric structure influence biological activity.

-

In Vivo Efficacy and Safety: Conducting comprehensive animal studies to evaluate the therapeutic efficacy and safety profiles of these compounds.

-

Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound oligomers to optimize their delivery and therapeutic effect.

By addressing these key areas, the scientific community can unlock the full potential of this compound oligomers as novel therapeutic agents for a range of human diseases.

References

The Pivotal Role of Hexahydroxydiphenic Acid Units in the Biological Activities of Casuarictin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Casuarictin, a prominent member of the ellagitannin family, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide delves into the core of this compound's functionality, with a specific focus on the indispensable role of its hexahydroxydiphenic acid (HHDP) units. These structural motifs are fundamental to its antioxidant, anti-inflammatory, antimicrobial, anti-melanogenic, and anticancer properties. This document provides a comprehensive overview of the current understanding of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to facilitate further research and drug development endeavors.

Introduction

This compound is a hydrolyzable tannin found in various plant species, including Casuarina and Stachyurus species.[1] Its molecular architecture is characterized by a glucose core esterified with two hexahydroxydiphenic acid (HHDP) units and one gallic acid unit.[1][2] The HHDP units are formed by the oxidative coupling of two galloyl groups and are the defining feature of ellagitannins.[3] Upon hydrolysis, these HHDP units spontaneously lactonize to form the more stable ellagic acid.[4] The presence and arrangement of these HHDP moieties are directly linked to the multifaceted biological activities of this compound, making them a key area of interest for therapeutic applications.

Chemical Structure of this compound

The chemical formula for this compound is C₄₁H₂₈O₂₆, with a molar mass of 936.64 g/mol .[1] The two HHDP units are crucial for its three-dimensional structure and its ability to interact with biological macromolecules.

The Role of HHDP Units in Biological Activities

The polyphenolic nature of the HHDP units, with their numerous hydroxyl groups, confers significant chemical reactivity to this compound, underpinning its diverse biological effects.

Antioxidant Activity

The HHDP units are potent radical scavengers. The hydroxyl groups on the aromatic rings can donate hydrogen atoms to neutralize free radicals, thus mitigating oxidative stress. While specific IC50 values for this compound in various antioxidant assays are not extensively reported, studies on related ellagitannins highlight the importance of the HHDP moiety. For comparison, pedunculagin, which is structurally similar to this compound but lacks the galloyl group, exhibits a DPPH radical scavenging activity with an IC50 of 2.41 ± 0.71 µM.[2]

Table 1: Antioxidant Activity of this compound and Related Compounds

| Compound | Assay | IC50 Value | Reference |

| Pedunculagin | DPPH | 2.41 ± 0.71 µM | [2] |

| This compound | DPPH | Data not available | |

| Ascorbic Acid (Standard) | DPPH | ~12.27 µg/mL | [5] |

| Trolox (Standard) | ABTS | ~3.8 µg/mL | [6] |

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties, with the HHDP units playing a central role in its mechanism of action. One of the key mechanisms is the inhibition of secretory phospholipase A2 (sPLA2), an enzyme involved in the inflammatory cascade. This compound has been shown to form a stable complex with sPLA2, thereby inhibiting its enzymatic activity.[7] Furthermore, the HHDP units contribute to the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammation. This compound has been observed to bind to NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[2]

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

| Compound | Target/Assay | IC50 Value | Reference |

| This compound | sPLA2 Inhibition | Qualitative inhibition reported | [7] |

| Castalagin | IL-8 release (in HaCaT cells) | 18.37 µg/mL | [8] |

| Castalagin | IL-6 release (in HaCaT cells) | 22.54 µg/mL | [8] |

| Castalagin | NF-κB inhibition (in HaCaT cells) | 16.13 µg/mL | [8] |

| Indomethacin (Standard) | COX-1 | 0.063 µM | [9] |

| Diclofenac (Standard) | COX-2 | 0.63 µM | [9] |

Antimicrobial Activity

The HHDP units of this compound contribute to its ability to inhibit the growth of various microorganisms. While data on a broad spectrum of pathogens is limited, this compound has been shown to inhibit the growth of Staphylococcus aureus at a concentration of 0.5 mM.[2] The mechanism is thought to involve the binding of the tannin to microbial proteins and cell membranes, leading to disruption of cellular functions.

Table 3: Antimicrobial Activity of this compound and Related Compounds

| Compound | Microorganism | MIC Value | Reference |

| This compound | Staphylococcus aureus | 0.5 mM | [2] |

| Tellimagrandin I | Methicillin-resistant S. aureus (MRSA) | 50 µg/mL (potentiates oxacillin) | [1] |

| Corilagin | Escherichia coli | 62.5 µg/mL | [1] |

| Corilagin | Staphylococcus aureus | 31.25 µg/mL | [1] |

| Ciprofloxacin (Standard) | Pseudomonas aeruginosa | 0.25-1 µg/mL | |

| Vancomycin (Standard) | Staphylococcus aureus | 0.5-2 µg/mL |

Anti-melanogenic Activity

This compound has been identified as a potent inhibitor of melanogenesis. The HHDP units are crucial for this activity, which is mediated through the inhibition of tyrosinase, the key enzyme in melanin synthesis, and the downregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function.

Anticancer Properties

The HHDP units are implicated in the pro-apoptotic and anti-proliferative effects of this compound against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through caspase-dependent pathways. While comprehensive quantitative data for this compound is still emerging, related ellagitannins have shown significant cytotoxic effects.

Table 4: Anticancer Activity of this compound and Related Compounds

| Compound | Cell Line | IC50 Value | Reference |

| This compound | Data not available | Data not available | |

| Ellagitannin-enriched fraction (Fragaria vesca) | HepG2 (Liver Cancer) | 113 ± 1 µg/mL | [10] |

| 5-Fluorouracil (Standard) | MCF-7 (Breast Cancer) | ~1.71 µM | [11] |

| Doxorubicin (Standard) | A549 (Lung Cancer) | Data not available | |

| Cisplatin (Standard) | HeLa (Cervical Cancer) | Data not available |

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging capacity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Preparation of test samples: Prepare a series of concentrations of this compound in the same solvent used for the DPPH solution.

-

Reaction: In a 96-well plate, add a specific volume of each this compound concentration to the wells. Then, add a fixed volume of the DPPH solution to each well. A blank containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate buffer (pH 6.8)

-

Test compound (this compound)

-

Positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of solutions: Prepare solutions of mushroom tyrosinase, L-DOPA, and various concentrations of this compound in phosphate buffer.

-

Reaction mixture: In a 96-well plate, add the phosphate buffer, the test compound solution, and the tyrosinase solution to each well.

-

Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Initiation of reaction: Add the L-DOPA solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 475-490 nm at different time intervals to monitor the formation of dopachrome.

-

Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [1 - (B / A)] x 100 where A is the change in absorbance of the control (without inhibitor) and B is the change in absorbance of the test sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Secretory Phospholipase A2 (sPLA2) Inhibition Assay

This assay evaluates the inhibitory effect of a compound on the activity of sPLA2.

Materials:

-

Secretory Phospholipase A2 (e.g., from snake venom)

-

Phospholipid substrate (e.g., phosphatidylcholine)

-

Assay buffer (e.g., Tris-HCl with CaCl₂)

-

pH indicator (e.g., phenol red)

-

Test compound (this compound)

-

Positive control (e.g., p-bromophenacyl bromide)

-

Spectrophotometer or pH meter

Procedure:

-

Substrate preparation: Prepare a suspension of the phospholipid substrate in the assay buffer.

-

Enzyme and inhibitor pre-incubation: Pre-incubate the sPLA2 enzyme with different concentrations of this compound for a specific time at a controlled temperature.

-

Reaction initiation: Add the enzyme-inhibitor mixture to the substrate suspension to start the reaction. The hydrolysis of the phospholipid by sPLA2 will release fatty acids, causing a decrease in pH.

-

Measurement: Monitor the change in pH using a pH meter or the change in absorbance of a pH indicator using a spectrophotometer over time.

-

Calculation: The initial velocity of the reaction is calculated from the linear portion of the progress curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Signaling Pathways and Experimental Workflows

The HHDP units of this compound are instrumental in its interaction with key signaling pathways, leading to its observed biological effects.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of this compound are, in part, mediated by the inhibition of the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB activation pathway and the proposed point of intervention by this compound.

Caption: NF-κB signaling pathway and inhibition by this compound.

Tyrosinase/MITF Pathway in Melanogenesis

This compound's ability to inhibit melanin production is linked to its effects on the tyrosinase enzyme and the MITF transcription factor.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review of Pedunculagin: Sources, Chemistry, Biological and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of corilagin and tellimagrandin I that remarkably potentiate the activity of beta-lactams against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.sld.cu [scielo.sld.cu]

- 6. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. air.unimi.it [air.unimi.it]

- 9. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical characterization and cytotoxic potential of an ellagitannin-enriched fraction from <i>Fragaria vesca</i> leaves - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

Unveiling Casuarictin: A Technical Guide to its Occurrence in Casuarina and Stachyurus

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Casuarictin, a potent ellagitannin, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the occurrence of this compound in two key plant genera: Casuarina and Stachyurus.[1] Meticulously compiled for researchers, scientists, and drug development professionals, this document delves into the quantitative distribution of this compound, detailed experimental protocols for its isolation and analysis, and visual representations of its biosynthetic pathway and extraction workflows.

Occurrence and Quantitative Data

This compound is a prominent constituent of Casuarina stricta (now known as Allocasuarina verticillata) and has also been identified in Stachyurus praecox.[1][2][3] While the foundational research by Okuda et al. first reported its isolation, precise quantitative data on the concentration of this compound in various plant parts and species remains a subject of ongoing investigation. The available literature primarily focuses on the structural elucidation and confirmation of its presence rather than extensive quantitative surveys.

For this guide, we have summarized the known occurrences in the following table. It is important to note that the yield of natural products can be influenced by various factors such as geographical location, season of harvest, and the specific extraction and purification methods employed.

| Genus | Species | Plant Part | Compound Presence | Quantitative Data (Yield/Concentration) | Reference |

| Casuarina | Casuarina stricta (Allocasuarina verticillata) | Leaves | This compound | Data not explicitly provided in initial isolation reports. | Okuda et al., 1983[3] |

| Stachyurus | Stachyurus praecox | Leaves | This compound | Confirmed presence, but specific quantitative data is not available in the reviewed literature. | Okuda et al., 1983[3] |

Experimental Protocols

The isolation and analysis of this compound require a series of sophisticated laboratory techniques. Below are detailed methodologies synthesized from the available literature for the key experimental procedures.

Protocol 1: Extraction of Crude Tannin Fraction

This protocol outlines the general procedure for obtaining a crude extract rich in tannins from plant material.

-

Plant Material Preparation: Air-dry the fresh leaves of Casuarina stricta or Stachyurus praecox at room temperature. Once fully dried, grind the leaves into a fine powder using a mechanical grinder.

-

Solvent Extraction:

-

Macerate the powdered leaves with a suitable organic solvent, such as aqueous acetone or methanol, at room temperature for 24-48 hours with occasional agitation.

-

Filter the mixture through cheesecloth and then filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude aqueous extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude aqueous extract in distilled water.

-

Perform successive extractions with ethyl acetate.

-

Combine the ethyl acetate fractions and concentrate them under reduced pressure to yield the crude tannin extract.

-

Protocol 2: Isolation of this compound using Droplet Counter-Current Chromatography (DCCC)

DCCC is a liquid-liquid partition chromatography technique that was instrumental in the initial isolation of this compound.

-

Solvent System Preparation: Prepare a biphasic solvent system. A commonly used system for the separation of tannins is a mixture of chloroform, methanol, and water in appropriate ratios (e.g., ChMWat systems). The exact ratio should be optimized based on the polarity of the target compound.

-

Column Preparation:

-

Fill the DCCC columns with the stationary phase of the chosen solvent system.

-

The mobile phase is then introduced from either the top or bottom of the column, depending on the relative densities of the two phases.

-

-

Sample Loading and Elution:

-

Dissolve the crude tannin extract in a small volume of the stationary phase.

-

Inject the sample into the DCCC apparatus.

-

Pump the mobile phase through the columns at a controlled flow rate. The separation occurs as droplets of the mobile phase traverse the stationary phase.

-

-

Fraction Collection and Analysis: Collect fractions of the eluate. Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound. Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

A validated HPLC-DAD method is essential for the accurate quantification of this compound in plant extracts. The following is a generalized protocol that should be optimized and validated for specific laboratory conditions.

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode-array detector.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable for tannin analysis.

-

Mobile Phase: A gradient elution using a binary solvent system is common.

-

Solvent A: Water with an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more nonpolar compounds. The specific gradient profile needs to be developed.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Column Temperature: Maintain a constant temperature, for example, 30°C.

-

Detection: Monitor the elution at a wavelength where this compound exhibits maximum absorbance, which should be determined by acquiring the UV spectrum of a pure standard (e.g., around 280 nm for general phenolics).

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of purified this compound of known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution.

-

Sample Solution: Dissolve a known weight of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

Visualizations: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Conclusion

This technical guide consolidates the current knowledge on the occurrence of this compound in Casuarina and Stachyurus species. While its presence is well-established, there is a clear need for further research to quantify its concentration in different species and plant tissues under various conditions. The detailed experimental protocols provided herein offer a solid foundation for researchers to undertake such studies. The continued investigation into this compound holds significant promise for the discovery and development of new therapeutic agents.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. CASUARIIN, STACHYURIN AND STRICTININ, NEW ELLAGITANNINS FROM CASUARINA STRICTA AND STACHYURUS PRAECOX [jstage.jst.go.jp]

- 3. Tannis of Casuarina and Stachyurus species. Part 1. Structures of pendunculagin, this compound, strictinin, casuarinin, casuariin, and stachyurin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide on the Physicochemical Properties of Pure Casuarictin

For Researchers, Scientists, and Drug Development Professionals